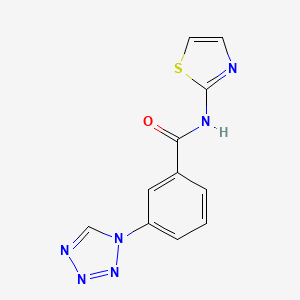

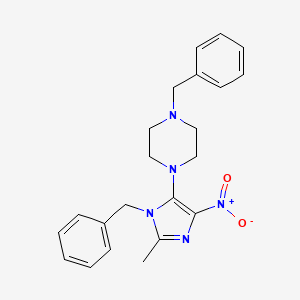

3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is structurally unique and has shown promising results in various studies.

Applications De Recherche Scientifique

Supramolecular Gelators :

- N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been investigated for their gelation behavior. These derivatives, especially those with methyl functionality, show promise as supramolecular gelators, forming stable gels with ethanol/water and methanol/water mixtures. Their gelation is driven by multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, which are critical in crystal engineering (Yadav & Ballabh, 2020).

Antiallergic Agents :

- Analogues of 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone, a compound structurally similar to 3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide, have demonstrated significant antiallergic activity. These compounds, active in rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests, highlight the importance of accessible electrophilic centers and acidic functionalities in antiallergic agents (Peet et al., 1986).

Synthesis of Benzothiazoles and Thiazolopyridines :

- Research has developed a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, which are important in pharmaceuticals and organic materials. This involves the TEMPO-catalyzed electrolytic C–H thiolation of N-(hetero)arylthioamides, demonstrating an innovative approach to forming key C–S bonds (Qian et al., 2017).

Anticancer Evaluation :

- Schiff’s bases containing a thiadiazole scaffold and benzamide groups, related to 3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds, synthesized under microwave irradiation, displayed promising anticancer activity against multiple human cancer cell lines, suggesting their potential in cancer therapy (Tiwari et al., 2017).

Vascular Endothelial Growth Factor Receptor-2 Inhibitors :

- Substituted benzamides, closely related to the chemical structure , have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These inhibitors show competitive inhibition with ATP, offering potential therapeutic applications in oncology (Borzilleri et al., 2006).

Antibacterial Agents :

- Novel analogs of benzothiazole-substituted benzamides have been synthesized and evaluated for antibacterial activity. Compounds in this series have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Propriétés

IUPAC Name |

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6OS/c18-10(14-11-12-4-5-19-11)8-2-1-3-9(6-8)17-7-13-15-16-17/h1-7H,(H,12,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCXBNCNCURVPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)

![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

![2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide](/img/structure/B2393659.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)